molecular formula C6H7NO2S B12980139 2-Methylpyridine-4-sulfinic acid

2-Methylpyridine-4-sulfinic acid

Cat. No.: B12980139
M. Wt: 157.19 g/mol
InChI Key: COOYRILIQXZYEL-UHFFFAOYSA-N
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Description

2-Methylpyridine-4-sulfinic acid is an organic compound with the molecular formula C6H7NO3S It is a derivative of pyridine, where a methyl group is attached to the second position and a sulfinic acid group is attached to the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylpyridine-4-sulfinic acid can be synthesized through several methods. One common approach involves the sulfonation of 2-methylpyridine using sulfur trioxide or chlorosulfonic acid, followed by oxidation to the sulfinic acid derivative. Another method includes the reaction of 2-methylpyridine with sodium sulfite under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes. For example, a continuous flow setup using Raney nickel as a catalyst and a low boiling point alcohol like 1-propanol can efficiently produce 2-methylpyridine derivatives .

Chemical Reactions Analysis

Types of Reactions

2-Methylpyridine-4-sulfinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfides, and various substituted pyridine derivatives. These products have significant applications in different chemical processes and industries .

Scientific Research Applications

2-Methylpyridine-4-sulfinic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 2-Methylpyridine-4-sulfinic acid exerts its effects involves its interaction with molecular targets and pathways. The sulfinic acid group can act as a nucleophile, participating in various biochemical reactions. It can also form complexes with metal ions, influencing catalytic processes in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylpyridine-4-sulfonic acid
  • 2-Methylpyridine-4-sulfinyl chloride
  • 2-Methylpyridine-4-sulfonamide

Uniqueness

2-Methylpyridine-4-sulfinic acid is unique due to its specific sulfinic acid functional group, which imparts distinct chemical reactivity compared to its sulfonic acid and sulfonamide counterparts. This uniqueness makes it valuable for specialized applications in synthetic chemistry and industrial processes.

Properties

Molecular Formula

C6H7NO2S

Molecular Weight

157.19 g/mol

IUPAC Name

2-methylpyridine-4-sulfinic acid

InChI

InChI=1S/C6H7NO2S/c1-5-4-6(10(8)9)2-3-7-5/h2-4H,1H3,(H,8,9)

InChI Key

COOYRILIQXZYEL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)S(=O)O

Origin of Product

United States

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